N1-Cyclopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-cyclopropyl-N'-(1-pyrazin-2-ylethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-9(11-8-13-5-6-14-11)15(7-4-12)10-2-3-10/h5-6,8-10H,2-4,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVARGFNOTSYORT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N(CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-Cyclopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine involves multiple steps. One common synthetic route includes the reaction of cyclopropylamine with 1-(pyrazin-2-yl)ethanone to form an intermediate, which is then reacted with ethane-1,2-diamine under controlled conditions . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
N1-Cyclopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
N1-Cyclopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine has been investigated for its potential therapeutic effects:
Antimicrobial Activity :
Recent studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) for M. tuberculosis ranges from 0.5 to 1 mg/ml, indicating its potential as an alternative treatment for tuberculosis, especially against drug-resistant strains.
Kinase Inhibition :
Research indicates that the compound acts as an inhibitor of LsrK kinase in bacteria such as E. coli and S. typhimurium. This inhibition disrupts quorum sensing and biofilm formation, making it a candidate for developing new antibacterial therapies.
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand in metal complexes. Its unique structure allows it to stabilize various metal ions, facilitating the study of metal-ligand interactions and catalysis.
Biological Research
The compound's interaction with biological targets has been studied extensively:
Mechanism of Action :
The mechanism involves binding to specific enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory applications.
Study 1: Antimicrobial Efficacy
A study by the TB Alliance evaluated the compound's effectiveness against clinical isolates of M. tuberculosis. Results demonstrated superior bactericidal activity compared to traditional antibiotics like Kanamycin and Capreomycin.
| Activity Type | Target Organism | MIC (mg/ml) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 0.5 - 1 | TB Alliance Study |
Study 2: Kinase Inhibition
In vitro assays highlighted the compound's role in inhibiting LsrK kinase activity. This inhibition could be pivotal in developing treatments that target bacterial communication systems.
| Compound Name | MIC (mg/ml) | Activity Type |
|---|---|---|
| N1-Cyclopropyl-N1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine | 0.5 - 1 | Antimicrobial |
| Kanamycin | 2 - 4 | Antimicrobial |
| Capreomycin | 3 - 6 | Antimicrobial |
Mechanism of Action
The mechanism of action of N1-Cyclopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Cyclopropyl-Containing Diamines
Note: *Calculated molecular formula/weight based on structural analysis.
Key Differences :
- The pyrazine ring in the target compound distinguishes it from benzyl- or pyrrolidine-substituted analogs, enabling unique electronic interactions (e.g., π-stacking or hydrogen bonding) .
- Cyclopropyl groups in all analogs improve rigidity and resistance to oxidative degradation compared to linear alkyl chains .
Pyrazine/Pyridine-Based Diamines
Key Differences :
Aliphatic and Aromatic Diamines
Key Differences :
- Aromatic diamines (e.g., benzyl-substituted) show superior anthelmintic activity due to enhanced lipophilicity and membrane penetration .
Research Findings and Trends
- Coordination Chemistry : Pyrazine-containing diamines like the target compound are promising ligands for transition metals (e.g., Zn²⁺, Pd²⁺), as demonstrated in structurally characterized zinc complexes .
- Biological Activity : Cyclopropyl diamines are under exploration for metabolic stability in drug candidates, while pyrazine derivatives are leveraged in kinase and antimicrobial agent development .
- Corrosion Inhibition : Aliphatic diamines (e.g., DETA) outperform aromatic analogs in acidic environments due to higher electron density at amine sites .
Biological Activity
Overview
N1-Cyclopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine (CAS No. 1353955-74-4) is a synthetic compound with the molecular formula and a molecular weight of 206.29 g/mol. It features a cyclopropyl group and a pyrazine moiety attached to an ethane-1,2-diamine backbone. These structural elements contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and biochemical research .
Enzyme Inhibition
- Mechanism of Action : The compound has been studied for its interaction with enzymes, particularly protein kinases and other regulatory enzymes involved in cellular signaling pathways. It exhibits binding affinity that may influence enzyme activity, potentially leading to therapeutic effects.
- Applications : Preliminary studies suggest its use in enzyme kinetics assays to explore inhibition mechanisms, particularly in pathways related to inflammation and cancer.
Antimicrobial Properties
Potential Anticancer Activity
- Compounds with similar pyrazine-based structures have shown anticancer properties through kinase inhibition (e.g., BRAF(V600E), EGFR). While direct evidence for this compound is lacking, its structural similarity indicates potential for exploration as an anticancer agent .
Binding Affinity Studies
- Studies have demonstrated that the cyclopropyl group enhances binding specificity to enzyme active sites. This feature distinguishes it from other pyrazine derivatives and supports its selectivity in biochemical assays .
Structure-Activity Relationship (SAR)
- The ethane-1,2-diamine backbone contributes to hydrogen bonding interactions with biological targets. SAR studies highlight the importance of the cyclopropyl group in improving metabolic stability and bioavailability, which are critical for drug development .
Comparative Analysis
| Compound Name | Structural Features | Known Activities |
|---|---|---|
| N,N-Dimethyl-N'-(pyrazin-2-yl)ethane-1,2-diamine | Pyrazine moiety | Neuropharmacology |
| 4-Pyridinamine derivatives | Pyridine group | Anti-cancer (kinase inhibition) |
| 3-Amino-pyrazine derivatives | Amino-pyrazine | Antibacterial activity |
Future Directions
Further research is needed to:
- Validate antimicrobial and anticancer activities through in vitro and in vivo studies.
- Investigate pharmacokinetics and toxicity profiles.
- Explore potential synergistic effects with existing drugs.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N1-Cyclopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via reductive alkylation or cyclization reactions. For example, N1-cyclopropyl-N1-(2-methoxyethyl)ethane-1,2-diamine (a structural analog) was synthesized by substituting amines in a nucleophilic displacement reaction, yielding a product confirmed by NMR (δ 0.79 ppm for cyclopropyl protons) . Reductive alkylation using sodium cyanoborohydride with carbonyl compounds and ethylenediamine derivatives is another approach, achieving yields of 55–86% depending on substituents . Optimization involves adjusting solvent polarity (e.g., DMF or ethanol), temperature (room temperature to 80°C), and catalyst loading (e.g., platinum for hydrogenation) .
Q. Which spectroscopic techniques are most effective for structural characterization, and how are they interpreted?
- Methodological Answer : NMR (400 MHz, DMSO-) resolves cyclopropyl protons (δ 0.79 ppm) and pyrazine aromatic signals (δ 8.93 ppm) . IR spectroscopy identifies NH stretches (3350–3400 cm) and confirms secondary amine formation . For unambiguous structural determination, single-crystal X-ray diffraction (using SHELX-97) is critical, as demonstrated for a related Zn complex with a pyrazine-containing ligand, which revealed a distorted square-pyramidal geometry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural determination, particularly for stereoisomers or tautomeric forms?
- Methodological Answer : SHELX software (e.g., SHELXL/SHELXS) enables high-resolution refinement of crystallographic data. For example, a Zn complex with a similar ligand was resolved to an -factor of 0.031, confirming the ligand’s coordination via three N atoms and two Cl ligands . Hydrogen-bonding patterns (N–H⋯Cl, C–H⋯Cl) further validate the 3D framework, which can distinguish tautomers or stereoisomers by comparing bond lengths and angles to computational models .
Q. What strategies address conflicting spectroscopic or analytical data during structural elucidation?
- Methodological Answer : Cross-validation using multiple techniques is essential. For instance, if NMR suggests a cyclopropyl group but IR lacks NH stretches, mass spectrometry (HRMS) can confirm molecular weight. Conflicting data may arise from dynamic processes (e.g., rotamers); variable-temperature NMR or DFT calculations (e.g., B3LYP/6-31G*) can resolve these . Crystallography remains the gold standard for resolving ambiguities, as seen in the Zn complex study .
Q. How does this compound function as a ligand in coordination chemistry, and what factors influence its metal-binding selectivity?
- Methodological Answer : The ligand’s pyrazine N atom and ethylenediamine backbone enable chelation of transition metals. In the Zn complex, the ligand adopts a tridentate coordination mode, with bond lengths (Zn–N: 2.05–2.15 Å) indicating moderate Lewis acidity . Selectivity for metals like Cu or Fe can be tuned by modifying substituents (e.g., electron-withdrawing groups on pyrazine) or adjusting pH to stabilize specific protonation states .
Q. Can computational methods predict the compound’s reactivity or pharmacokinetic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) predict frontier molecular orbitals (HOMO/LUMO) to assess redox behavior. Molecular docking (AutoDock Vina) models interactions with biological targets, such as enzymes or receptors, by simulating binding affinities. For example, analogs with pyridinyl groups show potential as histamine H1 receptor antagonists, as suggested by ligand-receptor docking scores .
Key Research Findings
- Structural Flexibility : The cyclopropyl group introduces steric constraints, influencing ligand conformation and metal-binding geometry .
- Biological Relevance : Pyrazine derivatives exhibit affinity for histamine receptors, suggesting potential pharmacological applications .
- Analytical Challenges : Dynamic NMR effects (e.g., rotamers) require advanced techniques (VT-NMR) or computational modeling for resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
